2,3-Diphosphoglyceric acid (pentacyclohexylamine)

Beschreibung

Systematic Nomenclature and Molecular Formula

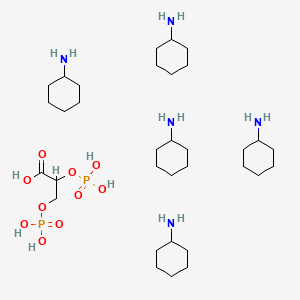

The systematic IUPAC name for this compound is cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid , reflecting its stereochemical configuration and counterion composition. The molecular formula, C₃₃H₇₃N₅O₁₀P₂ , accounts for the D-glyceric acid backbone, two phosphate groups, and five cyclohexylammonium ions. The molecular weight is 761.9 g/mol , computed from its constituent atoms.

| Property | Value |

|---|---|

| IUPAC Name | cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid |

| Molecular Formula | C₃₃H₇₃N₅O₁₀P₂ |

| Molecular Weight | 761.9 g/mol |

| CAS Registry Number | 62868-79-5 |

| UNII Identifier | K0J41WR03Y |

The compound is also recognized by synonyms such as 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt and D-glycerate 2,3-diphosphate pentacyclohexylamine salt, emphasizing its structural and ionic characteristics.

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallography remains the gold standard for resolving the three-dimensional structure of macromolecular complexes, including salts of organic phosphates. While direct crystallographic data for this specific compound are limited, its parent molecule, 2,3-bisphosphoglycerate (2,3-BPG), has been extensively studied in protein complexes, revealing interactions mediated by phosphate groups and counterions.

The stereochemical configuration of the D-glyceric acid backbone is critical. The (2R) designation indicates the absolute configuration at the second carbon, ensuring proper spatial orientation of the phosphate groups. This configuration facilitates hydrogen bonding and ionic interactions, as observed in hemoglobin-2,3-BPG complexes, where the (R) -enantiomer preferentially binds to the β-subunits. Experimental phasing techniques, such as those used in cyclic 2,3-diphosphoglycerate synthetase studies, could resolve its crystalline structure by exploiting heavy-atom derivatives or synchrotron radiation.

Challenges in crystallizing this salt arise from its ionic nature and the flexibility of the cyclohexylammonium counterions. Molecular dynamics simulations suggest that the five cyclohexylammonium ions adopt staggered conformations around the diphosphoglycerate core, minimizing steric clashes while maximizing charge stabilization.

Counterion Interactions: Cyclohexylammonium Stabilization Mechanisms

The pentacyclohexylammonium counterions play a pivotal role in stabilizing the negatively charged diphosphoglycerate moiety. Each cyclohexylammonium ion (C₆H₁₁NH₃⁺) neutralizes one phosphate group, with the fifth ion likely participating in lattice stabilization or solvation shell interactions.

The InChIKey (WMBJYTVZNODJKS-SPUYNGLASA-N) and SMILES string (C1CCC(CC1)N.C(C@HOP(=O)(O)O)OP(=O)(O)O) provide insights into the molecular architecture. The SMILES notation reveals:

- Five cyclohexylamine groups (C1CCC(CC1)N)

- A D-glyceric acid backbone with phosphate groups at C2 and C3

Hydrogen bonding between the ammonium protons and phosphate oxygens dominates the stabilization mechanism. This interaction mirrors the salt bridges observed in hemoglobin-DPG complexes, where arginine and lysine residues coordinate the phosphate groups. The cyclohexyl rings contribute van der Waals interactions, further rigidifying the structure.

Thermodynamic studies of similar salts indicate that counterion exchange entropy drives stabilization. The large, hydrophobic cyclohexyl groups reduce water activity around the phosphate groups, favoring the solid-state structure over solvated ions. This phenomenon is critical for applications requiring stable storage of phosphorylated intermediates.

Eigenschaften

Molekularformel |

C33H73N5O10P2 |

|---|---|

Molekulargewicht |

761.9 g/mol |

IUPAC-Name |

pentakis(cyclohexanamine);2,3-diphosphonooxypropanoic acid |

InChI |

InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) |

InChI-Schlüssel |

WMBJYTVZNODJKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for the Pentacyclohexylammonium Salt

Laboratory-Scale Synthesis

While detailed protocols are scarce, the following steps are inferred from experimental use in hemolysis studies:

- Acid-Base Reaction :

- Dissolve 2,3-DPG in distilled water.

- Add cyclohexylamine stoichiometrically (5 equivalents) under stirring.

- Adjust pH to 7.4 using NaOH or HCl to ensure complete salt formation.

- Lyophilization : Freeze-dry the solution to obtain the solid salt.

Table 1: Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio (2,3-DPG:Amine) | 1:5 | |

| Solvent | Distilled water | |

| pH Adjustment | 7.4 (post-neutralization) | |

| Yield | Not reported (commercial product) |

Purification and Isolation Techniques

Ion-Exchange Chromatography

In studies requiring free 2,3-DPG, the pentacyclohexylammonium salt is converted back to the acid form using a Dowex 50W-X8 column (Bio-Rad AG 50W-X8):

- Dissolve 500 mg of the salt in 2 mL water.

- Pass through a 4 × 7 cm ion-exchange column.

- Elute with water, then lyophilize the eluate.

Analytical Characterization

Structural Confirmation

Applications in Biochemical Research

Hemoglobin-Oxygen Affinity Studies

Adding 240 µmoles of the salt to hemolysates shifts the P₅₀ (oxygen tension at 50% saturation) by +8–10 mmHg, mimicking physiological 2,3-DPG effects.

Comparative Studies in Sickle Cell Anemia

SS erythrocytes exhibit 40% higher DPG levels (6.25 µmol/mL) than normal cells (4.47 µmol/mL), correlating with right-shifted oxygen dissociation curves.

Table 2: Functional Impact of the Salt in Hemolysates

| Parameter | Normal Blood | SS Blood | Source |

|---|---|---|---|

| Baseline DPG (µmol/mL) | 4.47 ± 0.53 | 6.25 ± 0.91 | |

| ΔP₅₀ (mmHg) with salt | +8–10 | +12 (max observed) |

Analyse Chemischer Reaktionen

Role in Hemoglobin Function

The primary biochemical reaction involving 2,3-diphosphoglyceric acid is its interaction with hemoglobin. It acts as an allosteric effector that decreases hemoglobin's affinity for oxygen by stabilizing the T-state (tense state) of hemoglobin. This binding mechanism involves ionic interactions with specific amino acid residues in the beta subunits of hemoglobin:

-

Binding Mechanism : The positively charged groups of 2,3-DPG form salt bridges with lysine and histidine residues in deoxyhemoglobin.

This interaction facilitates oxygen release in tissues where it is most needed, particularly under conditions of low pH or high carbon dioxide concentration.

Dephosphorylation Reaction

In addition to its role in oxygen transport, 2,3-diphosphoglyceric acid can undergo dephosphorylation reactions that are essential for metabolic regulation. The conversion to 3-phosphoglycerate not only recycles phosphate groups but also plays a role in energy metabolism:

Spectrophotometry and Chromatography

Analytical techniques such as spectrophotometry and chromatography are employed to quantify and analyze concentrations of 2,3-diphosphoglyceric acid in biological samples. For example:

-

Spectrophotometric Analysis : Utilizes the decrease in NADH absorbance at 340 nm during enzymatic reactions involving 2,3-DPG.

-

Chromatographic Techniques : High-performance liquid chromatography (HPLC) can be used to separate and quantify this compound from other glycolytic intermediates.

Data Table: Reaction Pathways and Enzymes

| Reaction Type | Reactants | Products | Enzyme |

|---|---|---|---|

| Isomerization | 1,3-Bisphosphoglycerate | 2,3-Diphosphoglycerate | Bisphosphoglycerate Mutase |

| Dephosphorylation | 2,3-Diphosphoglycerate | 3-Phosphoglycerate | 2,3-Bisphosphoglycerate Phosphatase |

Clinical Significance

The concentration of 2,3-diphosphoglyceric acid within red blood cells is crucial for maintaining adequate oxygen delivery under varying physiological conditions. Its levels can fluctuate due to factors such as:

-

Hypoxia : Increased production of 2,3-DPG enhances oxygen release from hemoglobin.

-

Chronic Anemia : Elevated levels of 2,3-DPG are observed to compensate for reduced oxygen-carrying capacity.

-

High Altitude : Adaptation mechanisms involve increased synthesis of this compound to facilitate oxygen release .

Wissenschaftliche Forschungsanwendungen

Biochemical Role

2,3-Diphosphoglyceric acid acts as a crucial cofactor for enzymes such as phosphoglyceric acid mutase and hemoglobin. Its primary biochemical functions include:

- Regulation of Oxygen Release : It modulates the affinity of hemoglobin for oxygen, facilitating oxygen release in tissues where it is most needed.

- Metabolic Indicator : The levels of this compound can indicate the health status of erythrocytes (red blood cells), making it a valuable marker in clinical assessments.

Clinical Diagnostics

The compound is utilized in assays to measure levels of DPG in erythrocytes. Elevated or decreased levels can signify various medical conditions, including:

- Anemia : Changes in DPG levels can indicate altered oxygen delivery capacity.

- Hypoxia : Increased levels may be observed in response to low oxygen availability.

Metabolic Studies

Research has employed 2,3-diphosphoglyceric acid in studies related to glycolysis and energy metabolism. Its role as a metabolite allows researchers to investigate:

- Glycolytic Pathways : Understanding how alterations in DPG levels affect overall energy production and metabolic health.

- Enzyme Kinetics : As a cofactor, it aids in elucidating the mechanisms of enzymatic reactions involved in carbohydrate metabolism.

Pharmacological Research

The compound's interaction with hemoglobin has implications for drug development aimed at treating conditions related to oxygen transport and delivery. Potential applications include:

- Therapeutics for Respiratory Disorders : Modulating hemoglobin function through DPG could enhance oxygen delivery in patients with respiratory diseases.

- Cryopreservation of Blood Products : Research into maintaining erythrocyte viability during storage may leverage DPG's protective effects on hemoglobin.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt involves its interaction with hemoglobin in red blood cells. It binds to the beta chains of deoxygenated hemoglobin, reducing its affinity for oxygen and promoting the release of oxygen to tissues . This interaction is crucial for maintaining efficient oxygen delivery throughout the body.

Vergleich Mit ähnlichen Verbindungen

1,3-Diphosphoglyceric Acid

A structural isomer of 2,3-DPG, 1,3-diphosphoglyceric acid (1,3-DPG), serves as a high-energy intermediate in glycolysis, participating in ATP synthesis via substrate-level phosphorylation.

Inositol Hexaphosphate (IHP)

IHP (inositol hexaphosphate) is a potent allosteric effector of hemoglobin, reducing oxygen affinity more effectively than 2,3-DPG due to its six phosphate groups, which enhance binding to the hemoglobin central cavity.

| Property | 2,3-DPG (Pentacyclohexylammonium Salt) | IHP (Sodium Salt) | 1,3-DPG |

|---|---|---|---|

| Molecular Weight (g/mol) | 761.91 | 660.04 | 266.03 (free acid) |

| Phosphate Groups | 2 | 6 | 2 |

| Hemoglobin Binding | Moderate (Kd ~1 mM) | Strong (Kd ~0.1 μM) | No effect |

| Biological Role | Oxygen affinity modulation | Experimental effector | Glycolytic intermediate |

| Storage Stability | Stable as salt; -20°C required for acid | Stable at room temp | Labile, short half-life |

Salt Forms of 2,3-DPG

Potassium Salt

The potassium salt of 2,3-DPG (prepared by titrating the free acid with KOH) is commonly used in physiological buffers due to its compatibility with intracellular conditions.

Sodium Salt

Sodium salts of phosphate esters (e.g., ATP disodium salt) are frequently employed in biochemical assays. However, sodium ions can interfere with certain enzymatic reactions, making the potassium or cyclohexylammonium forms preferable in hemoglobin studies .

| Property | Pentacyclohexylammonium Salt | Potassium Salt | Sodium Salt |

|---|---|---|---|

| Solubility in Water | Low (requires ion exchange) | High | High |

| Cation Interference | None post-exchange | Low | Moderate (e.g., Na⁺) |

| Preparation Complexity | High (resin treatment needed) | Low (direct titration) | Low |

Hydrolysis and Stability

Under acidic molybdate-catalyzed conditions, 2,3-DPG hydrolyzes with a half-life of 24 minutes, faster than 2-phosphoglyceric acid (34 minutes) and phospholactic acid (46 minutes). This relative lability necessitates careful pH control during experiments to prevent degradation .

Biologische Aktivität

2,3-Diphosphoglyceric acid (2,3-DPG) is a crucial biomolecule involved in various physiological processes, primarily known for its role in modulating oxygen release from hemoglobin. The pentacyclohexylammonium salt form of this compound enhances its solubility and bioavailability, making it a subject of interest in biochemical research. This article delves into the biological activity of 2,3-DPG, focusing on its mechanisms of action, antioxidant properties, and clinical significance.

Oxygen Affinity Modulation

2,3-DPG acts as an allosteric effector of hemoglobin. It binds preferentially to deoxygenated hemoglobin (deoxyhemoglobin), stabilizing its T state (tense state) and thereby reducing its affinity for oxygen. This mechanism facilitates oxygen release in tissues where it is most needed, particularly under conditions of hypoxia or increased metabolic demand .

Table 1: Interaction of 2,3-DPG with Hemoglobin

| Condition | Oxygen Affinity | Effect of 2,3-DPG |

|---|---|---|

| Deoxygenated | Low | Increases release of O2 |

| Oxygenated | High | Decreases binding affinity |

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 2,3-DPG. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cellular components from oxidative damage. Specifically, it can chelate iron and prevent the oxidation of hemoglobin when exposed to strong oxidants .

Table 2: Antioxidant Activity of 2,3-DPG

| Radical Species | Scavenging Activity |

|---|---|

| Hydroxyl radical | Yes |

| Peroxyl radical | Yes |

| Cation radicals | Yes |

| Iron oxidation prevention | Yes |

Physiological Conditions

The concentration of 2,3-DPG is influenced by various physiological conditions:

- High Altitude: Increased levels of 2,3-DPG are observed to enhance oxygen delivery in low-oxygen environments.

- Chronic Anemia: Patients often exhibit elevated levels of 2,3-DPG to compensate for reduced oxygen-carrying capacity .

- Hyperthyroidism: Thyroid hormones stimulate erythrocyte glycolytic activity, leading to increased production of 2,3-DPG .

Case Studies

- Exercise Physiology: A study indicated that 2,3-DPG levels significantly decreased after intense exercise in hypoxic conditions compared to normoxic conditions. This suggests a regulatory role in oxygen delivery during physical exertion .

- Uremia and Hemodialysis: Research showed fluctuations in 2,3-DPG levels during hemodialysis sessions correlated with blood pH changes and glucose levels. The findings indicate that managing these parameters could optimize oxygen delivery in patients undergoing dialysis .

Q & A

Basic: What is the molecular mechanism by which 2,3-DPG modulates hemoglobin oxygen affinity?

Answer:

2,3-DPG acts as an allosteric effector by binding to the central cavity of deoxygenated hemoglobin (T-state), stabilizing its low-affinity conformation through salt bridges with β-chain residues (e.g., His143, Lys82). This shifts the T↔R equilibrium toward the T-state, reducing oxygen affinity and promoting release in hypoxic tissues . Methodologically, oxygen dissociation curves can be generated using purified hemoglobin solutions with/without 2,3-DPG, analyzed via spectrophotometry at 540 nm (oxy vs. deoxy states) or Clark-type oxygen electrodes .

Basic: How is 2,3-DPG synthesized and metabolized in erythrocytes?

Answer:

2,3-DPG is produced via the Luebering-Rapoport shunt:

- Synthesis : 1,3-BPG (from glycolysis) is isomerized to 2,3-DPG by bisphosphoglycerate mutase.

- Degradation : 2,3-DPG phosphatase hydrolyzes it to 3-phosphoglycerate, re-entering glycolysis.

Experimental validation requires measuring enzyme activities (e.g., mutase via NADH-coupled assays) and metabolite levels (e.g., HPLC or enzymatic kits using glyceraldehyde-3-phosphate dehydrogenase) .

Advanced: What methods are recommended for preparing free 2,3-DPG from its pentacyclohexylammonium salt for binding studies?

Answer:

Ion Exchange : Dissolve the pentacyclohexylammonium salt in deionized water and pass through Amberlite IR-120(H⁺) resin to replace cyclohexylammonium with H⁺ ions.

Neutralization : Titrate the eluate to pH 7.3 with KOH to obtain the potassium salt, avoiding divalent cations (e.g., Mg²⁺) that may precipitate phosphate groups.

Validate purity via phosphate content assays (Ames & Dubin method) and anion-exchange chromatography .

Advanced: How can researchers resolve discrepancies in reported 2,3-DPG–hemoglobin binding affinities?

Answer:

Discrepancies often arise from:

- pH/Ionic Strength : Use standardized buffers (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.2) to minimize variability.

- Hemoglobin Source : Isolate hemoglobin from fresh erythrocytes (avoid stored blood, where 2,3-DPG degrades).

- Technique : Compare isothermal titration calorimetry (ITC) for direct binding constants vs. oxygen equilibrium curves for functional effects. Normalize data to hemoglobin tetramer concentration .

Advanced: What storage protocols optimize stability of the pentacyclohexylammonium salt in long-term studies?

Answer:

- Dry Powder : Store at -20°C in desiccated, light-proof containers; stability >3 years.

- Aqueous Solutions : Prepare in ultrapure water (pH 6.5–7.0), aliquot, and store at -80°C (≤1 year). Avoid freeze-thaw cycles.

Degradation is indicated by increased inorganic phosphate (detected via malachite green assay) or loss of efficacy in oxygen-release assays .

Basic: What are the key physicochemical properties of the pentacyclohexylammonium salt?

Answer:

- Formula : C₃H₈O₁₀P₂·(C₆H₁₁N)₅

- CAS : 62868-79-5

- Solubility : Highly soluble in water (>50 mg/mL) but insoluble in organic solvents (e.g., ethanol, DMSO).

- Storage : Hygroscopic; requires desiccation to prevent hydrolysis. Structural integrity confirmed via NMR (e.g., ³¹P peaks at δ -3.5 to -5.0 ppm) .

Advanced: How to design experiments assessing 2,3-DPG’s role in pathological hypoxia (e.g., anemia or high-altitude adaptation)?

Answer:

- In Vitro : Compare oxygen dissociation curves of patient-derived erythrocytes vs. healthy controls, using tonometry to equilibrate samples at varying pO₂.

- In Vivo : Measure 2,3-DPG levels via enzymatic assays (e.g., Roche Diagnostics kit) in heparinized blood, correcting for hematocrit.

- Controls : Include pH-matched buffers and chelators (e.g., EDTA) to exclude cation interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.